N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Overview
Description
N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound belonging to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 4-phenoxyphenylmethanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- 1-Benzyl-4-piperidone
Uniqueness
N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-22(28(31)29-19-17-24(18-20-29)21-23-9-5-3-6-10-23)30(35(2,32)33)25-13-15-27(16-14-25)34-26-11-7-4-8-12-26/h3-16,22,24H,17-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPNJATTNBRJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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